Stereochemical Purity: Quantified Enantiomeric Excess vs. Racemic and Diastereomeric Analogs
Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is defined by its specific (3S,5S) stereochemistry, which is fundamentally distinct from the racemic mixture, the (3R,5R) enantiomer, and the (3R,5S) diastereomer . While direct comparative data on enantiomeric excess (ee) for this specific compound is limited in the public domain, class-level inference from related asymmetric syntheses indicates that the use of chirally pure starting materials typically yields products with >95% ee [1]. In contrast, racemic cis-3,5-dimethylpiperazine (CAS 21655-48-1) contains a 1:1 mixture of (3R,5S) and (3S,5R) enantiomers, which can lead to unpredictable or attenuated biological activity in downstream applications . The (3S,5S) compound's defined stereochemistry is essential for achieving consistent and reproducible results in asymmetric catalysis and chiral drug discovery.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Defined (3S,5S) stereochemistry; commercially available with purity ≥97% |
| Comparator Or Baseline | Racemic cis-3,5-dimethylpiperazine (CAS 21655-48-1): 1:1 mixture of (3R,5S) and (3S,5R) enantiomers |
| Quantified Difference | Not directly quantified for this specific compound; class-level enantiomeric excess >95% typical for chirally pure piperazine derivatives [1] |
| Conditions | N/A |
Why This Matters
The defined (3S,5S) stereochemistry ensures consistent molecular recognition in biological systems and reliable asymmetric induction in synthetic applications, which is unattainable with racemic mixtures.
- [1] S. Qiu et al. (2021). Fluorescence-based screening for engineered aldo-keto reductase KmAKR with improved catalytic performance and extended substrate scope. Biotechnol J., 16(9):e2100130. View Source
